2-(3-Nitro-4-pentyloxy-benzylsulfanyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-({[3-NITRO-4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a pentoxy group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-NITRO-4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE typically involves multiple steps, starting with the preparation of the nitro-substituted phenyl derivativeThe final step involves the formation of the imidazole ring, which can be achieved through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({[3-NITRO-4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pentoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-({[3-NITRO-4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-({[3-NITRO-4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the imidazole ring can coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-dihydro-1H-imidazole: Lacks the nitro and pentoxy groups, resulting in different chemical properties.
3-Nitro-4-(methoxy)phenyl derivatives: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
2-({[3-NITRO-4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H21N3O3S |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[(3-nitro-4-pentoxyphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C15H21N3O3S/c1-2-3-4-9-21-14-6-5-12(10-13(14)18(19)20)11-22-15-16-7-8-17-15/h5-6,10H,2-4,7-9,11H2,1H3,(H,16,17) |
InChI Key |
IBZDVSPZSFPNTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)CSC2=NCCN2)[N+](=O)[O-] |
Origin of Product |
United States |
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